N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a bromofuran moiety, a dioxidotetrahydrothiophene group, and a chromene carboxamide, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the bromination of furan to obtain 5-bromofuran. This intermediate is then reacted with a suitable methylating agent to introduce the methyl group. The resulting compound is further reacted with 1,1-dioxidotetrahydrothiophene under specific conditions to form the desired thiophene derivative. Finally, this intermediate undergoes a coupling reaction with 2-oxo-2H-chromene-3-carboxamide to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The bromofuran moiety can be oxidized to form different functional groups.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound might be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery.
Medicine
In medicine, N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide could be explored for its therapeutic potential. Its ability to undergo various chemical reactions might allow for the development of derivatives with specific biological activities.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The bromofuran and chromene moieties could play a role in binding to molecular targets, while the dioxidotetrahydrothiophene group might influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
N-[(5-bromofuran-2-yl)methyl]-N-methylpyridine-2-carboxamide: This compound shares the bromofuran moiety but differs in the rest of its structure.
5-Bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide: Another compound with a bromofuran group, but with a different substituent pattern.
Uniqueness
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H16BrNO6S |
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Molecular Weight |
466.3 g/mol |
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C19H16BrNO6S/c20-17-6-5-14(26-17)10-21(13-7-8-28(24,25)11-13)18(22)15-9-12-3-1-2-4-16(12)27-19(15)23/h1-6,9,13H,7-8,10-11H2 |
InChI Key |
SBRMFXUJKYQTMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=C(O2)Br)C(=O)C3=CC4=CC=CC=C4OC3=O |
Origin of Product |
United States |
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